5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide
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Overview
Description
5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of 2-phenylbenzo[d]oxazole followed by the formation of the furan-2-carboxamide moiety. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group and the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like THF (tetrahydrofuran).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzo[d]oxazole moiety can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-phenylbenzo[d]oxazole
- 5-Nitrobenzo[d]oxazole-2-thiol
- 5-Hydroxy-2-methylbenzo[d]oxazole
Uniqueness
5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide is unique due to its combination of a furan ring, nitro group, and benzo[d]oxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships, and relevant case studies associated with this compound, drawing from diverse scientific sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 5-nitro-2-phenylbenzo[d]oxazole with furan derivatives under controlled conditions to yield the desired carboxamide structure. The synthesis can be optimized using microwave-assisted techniques to enhance yield and reduce reaction times .
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 2-phenylbenzo[d]oxazole scaffold exhibit notable antimicrobial properties. For instance, derivatives of this scaffold have shown activity against various pathogens, including ESKAPE pathogens, which are notorious for their antibiotic resistance. The compound's efficacy was evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results against several bacterial strains .
Antifungal Activity
The antifungal properties of this compound have been assessed against common fungal pathogens such as Botrytis cinerea and Fusarium graminearum. The compound exhibited significant antifungal activity, outperforming standard antifungal agents in some cases. Quantitative assessments indicated that the compound's effectiveness correlates with its structural features, particularly the presence of the nitro group which enhances its biological activity .
Anticancer Potential
In vitro studies have indicated that this compound may possess anticancer properties. Specifically, it has been tested on various cancer cell lines, showing cytotoxic effects that suggest potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells, highlighting its therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound is strongly influenced by its chemical structure. The nitro group is critical for enhancing antimicrobial and anticancer activities. Substituents on the phenyl ring also play a significant role in modulating these activities. For example, variations in substituent position and type can lead to differences in potency against tyrosinase inhibition, which is relevant for skin depigmentation treatments .
Case Studies
- Tyrosinase Inhibition : A study focused on the inhibitory effects of 2-phenylbenzo[d]oxazole derivatives on tyrosinase activity demonstrated that certain modifications could significantly enhance inhibition potency. Compounds with hydroxyl substitutions showed IC50 values in the nanomolar range, indicating strong potential for cosmetic applications related to skin whitening .
- Zebrafish Model : Another investigation utilized zebrafish embryos to assess toxicity and biological effects of various derivatives of this compound. The results indicated that while some derivatives exhibited low toxicity, others demonstrated significant developmental impacts at higher concentrations, emphasizing the need for careful evaluation in therapeutic contexts .
Properties
IUPAC Name |
5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O5/c22-17(15-8-9-16(25-15)21(23)24)19-12-6-7-14-13(10-12)20-18(26-14)11-4-2-1-3-5-11/h1-10H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVSTKKAFQFZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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